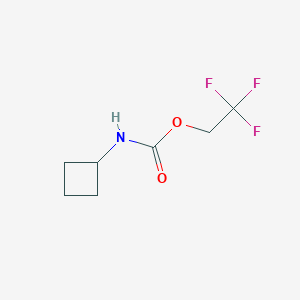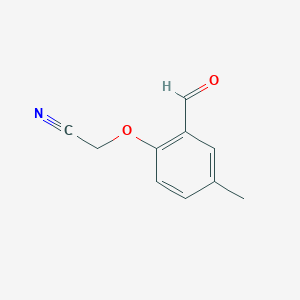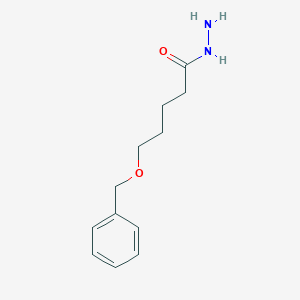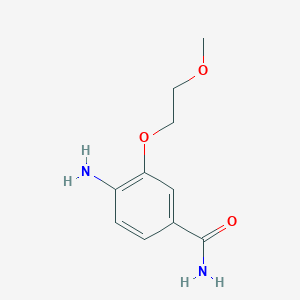
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Vue d'ensemble
Description
“3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring through a two-carbon chain, and there is an acetyl group attached to the nitrogen of the pyrrolidine ring . This compound can be used in the preparation of Dabigatran etexilate derivatives .
Molecular Structure Analysis
The molecular structure of “3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique
Synthesis and Molecular Applications
Synthesis of Novel Compounds
A study by Flefel et al. (2018) discusses the synthesis of novel pyridine derivatives, highlighting their antimicrobial and antioxidant activities. Although not directly focusing on 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid, this research is significant for understanding the chemical reactions and potential applications of similar compounds (Flefel et al., 2018).
Medicinal Chemistry
Research by Rusnac et al. (2020) on the condensation reactions involving 2-acetylpyridine, which is structurally similar to the compound , reveals potential applications in antimicrobial and antioxidant areas. This underscores the relevance of such compounds in developing new therapeutic agents (Rusnac et al., 2020).
Radiochemistry and Imaging
- Development of Radiopharmaceuticals: A study by Makris et al. (2012) on NSO ligands, including compounds structurally similar to 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid, highlights their use in creating radiopharmaceuticals. This demonstrates the compound's potential in medical imaging and diagnostic applications (Makris et al., 2012).
Catalysis and Chemical Synthesis
- Catalytic Applications: Research by Wei Chen and Jin Yang (2018) on the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, related to the chemical structure of interest, shows significant catalytic activities. This emphasizes the potential role of such compounds in catalysis and chemical synthesis processes (Chen & Yang, 2018).
Orientations Futures
The future directions for “3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” could involve the development of new methods for its synthesis that allow obtaining the target products in one synthetic stage with high yields . Additionally, further exploration of its biological activities could lead to the discovery of new therapeutic applications .
Propriétés
IUPAC Name |
3-[6-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-9-3-6-13(16)12-5-2-4-11(15-12)7-8-14(18)19/h2,4-5,13H,3,6-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUTYFUMFAVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)